(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features a thiazole ring, an aniline group, and a biphenyl moiety
Mechanism of Action
Target of Action
The primary targets of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone are Cyclin-dependent kinases 2 and 7 (CDK2 and CDK7) . CDK2 is one of the most extensively studied members of the CDK family and is dedicated to cell-division control . CDKs are a family of heterodimeric serine-threonine protein kinases, which are pivotal in governing various critical cellular events .
Mode of Action
The compound interacts with its targets, CDK2 and CDK7, through a series of molecular interactions. The selectivity mechanism of the compound was examined using a combined approach of computational techniques . The results indicated that key amino acids in CDK2 (Gln85, Lys89, Asp145) mediate ligand–protein interactions through the H-bond and van der Waals interaction with the compound .
Biochemical Pathways
The compound affects the biochemical pathways governed by CDK2 and CDK7. CDK2 plays significant roles in regulating cell-cycle transition and progression . Even a minor misregulation of CDK2 may directly lead to cancer .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of CDK2, thereby controlling cell division . This could potentially be used in cancer therapy, as misregulation of CDK2 can lead to cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the aniline and biphenyl groups. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. Subsequent reactions introduce the aniline and biphenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, palladium catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could potentially serve as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are vast and varied.
Comparison with Similar Compounds
Similar Compounds
(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the biphenyl group.
(2-Anilino-1,3-thiazol-5-yl)(4-methylphenyl)methanone: Contains a methyl group instead of the biphenyl moiety.
Uniqueness
The presence of the biphenyl group in (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone distinguishes it from similar compounds. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)20-15-23-22(26-20)24-19-9-5-2-6-10-19/h1-15H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNADGULVSWXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.